4-(propan-2-yl)-1,2-oxazol-5-amine
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Overview
Description
4-(propan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound containing an oxazole ring substituted with an isopropyl group at the 4-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine, followed by cyclization to form the oxazole ring. The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.
Scientific Research Applications
4-(propan-2-yl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2-oxazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.
4-ethyl-1,2-oxazol-5-amine: Contains an ethyl group at the 4-position.
4-(tert-butyl)-1,2-oxazol-5-amine: Features a tert-butyl group at the 4-position.
Uniqueness
4-(propan-2-yl)-1,2-oxazol-5-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its analogs.
Properties
CAS No. |
1533859-55-0 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-propan-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-8-9-6(5)7/h3-4H,7H2,1-2H3 |
InChI Key |
SLVUQRKFCVBQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(ON=C1)N |
Purity |
95 |
Origin of Product |
United States |
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